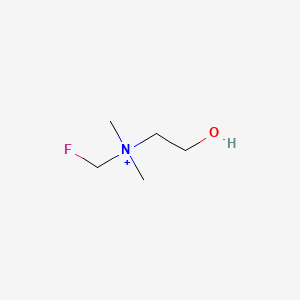

乙氨,N-(氟甲基)-2-羟基-N,N-二甲基-

描述

“Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” appears to be a complex organic compound. However, there is limited information available about this specific compound. It seems to be related to two classes of compounds: ethanimine1 and fluoroethyl2. Ethanimine is an organonitrogen compound classified as an imine, formed by reacting acetaldehyde and ammonia1. Fluoroethyl is an organofluorine functional group in chemistry2.

Synthesis Analysis

The synthesis of fluorinated compounds has attracted significant attention from biologists and chemists due to their wide applications in molecular imaging, pharmaceuticals, and materials3. A simple and efficient protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor4. However, the specific synthesis process for “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” is not explicitly mentioned in the available resources.

Molecular Structure Analysis

The molecular structure of a compound identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance5. However, the specific molecular structure of “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” is not provided in the available resources.

Chemical Reactions Analysis

Fluorinated compounds can be synthesized through different types of reactions mediated by enzymes such as cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system3. However, the specific chemical reactions involving “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” are not detailed in the available resources.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and are crucial for understanding its behavior in the environment and during chemical reactions6. However, the specific physical and chemical properties of “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” are not provided in the available resources.

科学研究应用

表面活性剂和流变性能

- 增稠和流变性能:乙氨衍生物因其增稠和流变性能而受到研究。在一项研究中,研究人员合成了一种含有乙氨衍生物的自增稠剂,并研究了其在增稠和耐温方面的性能。研究发现,这些衍生物可以显着提高酸溶液的增稠能力和耐温性,这在石油开采等应用中很有价值 (田、全、黄和段,2020 年).

疏水缔合水溶性聚合物

- 疏水缔合聚合物:乙氨衍生物用于合成疏水缔合聚合物。这些聚合物表现出良好的增稠能力,并能耐受高温和剪切力,使其成为石油工业中碳酸盐形成酸化技术的潜在候选者 (田、全和黄,2020 年).

有机溶剂中的氢键减弱

- 有机溶剂中的键减弱:乙氨衍生物与 Fe(ii) 金属中心的配位导致 O-H 和 (CO)N-H 键显着减弱。这一特性可用于研究氢原子供体试剂,并深入了解金属配位对有机溶剂中键减弱的影响 (Resa 等人,2019 年).

生物医学研究中的放射性标记

- 生物医学研究中的放射性标记:乙氨衍生物已用于放射性标记研究。一项研究重点关注 [18F] 氟甲基甲苯磺酸酯与受保护的色氨酸的反应,突出了这些化合物在生物医学成像和诊断中的潜力 (Venkatachalam 等人,2019 年).

亲水离子液体

- 亲水离子液体:基于乙氨的离子液体因其亲水性而受到探索,结合了生物利用度、灵活性和热稳定性等特性。这种独特的组合使它们适用于可持续和绿色化学中的水基系统 (Freitas、Shimizu 和 Lopes,2020 年).

水凝胶生物材料

- 水凝胶生物材料:聚(N-(羧甲基)-N,N-二甲基-2-(甲基丙烯酰氧基)乙氨)(PCDME),一种聚双离子,已被用于制造具有不同机械性能的水凝胶。这些水凝胶显示出用于软水合生物材料的潜力,在不改变化学性质的情况下匹配天然组织的机械性能 (Yin 等人,2020 年).

PET 探针构建

- PET 探针构建:乙氨衍生物已用于开发 PET 探针,这在生物医学研究中对于追踪细胞过程和了解疾病机制非常重要 (Zhang 等人,2020 年).

安全和危害

The safety data sheet for a related compound, “N-(Fluoromethyl)-2-hydroxy-N,N-dimethylethanaminium chloride”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation7. However, the specific safety and hazards associated with “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” are not provided in the available resources.

未来方向

Fluorinated compounds are widely used in various fields, and the introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance8. Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists3. However, the specific future directions for “Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl-” are not provided in the available resources.

属性

IUPAC Name |

fluoromethyl-(2-hydroxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13FNO/c1-7(2,5-6)3-4-8/h8H,3-5H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBVFROWIWWGIFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13FNO+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60328055 | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- | |

CAS RN |

791056-61-6 | |

| Record name | Fluorocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791056616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, N-(fluoromethyl)-2-hydroxy-N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60328055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUOROCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6029HGL0QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

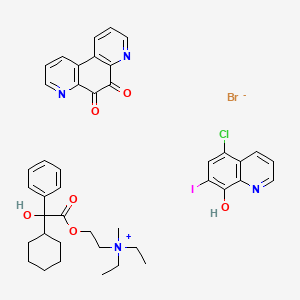

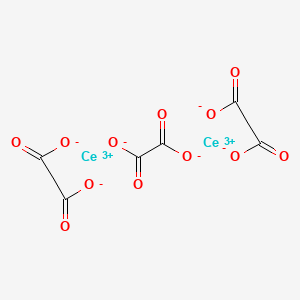

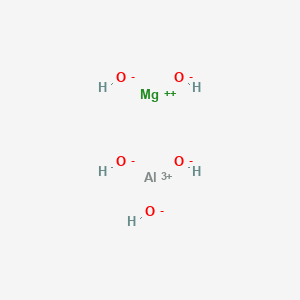

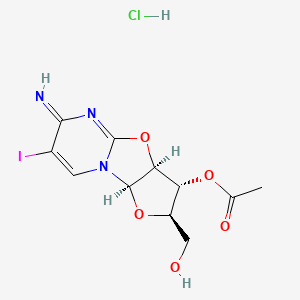

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethyl-[[3-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B1215853.png)

![N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1215864.png)